molecular formula C3HBrF3N3 B1288607 3-bromo-5-(trifluoromethyl)-1H-1,2,4-triazole CAS No. 1185320-36-8

3-bromo-5-(trifluoromethyl)-1H-1,2,4-triazole

Cat. No.: B1288607
CAS No.: 1185320-36-8
M. Wt: 215.96 g/mol
InChI Key: ZHLNRDIDHQSRLT-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a bromine atom at the third position and a trifluoromethyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-(trifluoromethyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-5-(trifluoromethyl)-1H-1,2,4-triazole with bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, helps in obtaining the compound with high purity suitable for various applications.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives with altered electronic properties.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications in pharmaceuticals and materials science.

Scientific Research Applications

Chemistry: 3-Bromo-5-(trifluoromethyl)-1H-1,2,4-triazole is used as a building block in organic synthesis to create complex molecules with potential biological activity

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It can be used to design inhibitors or modulators of specific enzymes or receptors, contributing to the discovery of novel therapeutic agents.

Industry: The compound finds applications in the agrochemical industry as a precursor for the synthesis of herbicides, fungicides, and insecticides. Its stability and reactivity make it suitable for creating compounds that protect crops from pests and diseases.

Mechanism of Action

The mechanism of action of 3-bromo-5-(trifluoromethyl)-1H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the bromine atom can participate in halogen bonding, further influencing its biological activity.

Comparison with Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)phenol
  • 3-Bromo-5-(trifluoromethyl)aniline
  • 3-Bromo-5-(trifluoromethyl)benzaldehyde

Comparison: Compared to these similar compounds, 3-bromo-5-(trifluoromethyl)-1H-1,2,4-triazole offers a unique combination of a triazole ring with both bromine and trifluoromethyl substituents This structural feature provides distinct electronic and steric properties, making it a versatile building block in synthetic chemistry

Properties

IUPAC Name

3-bromo-5-(trifluoromethyl)-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrF3N3/c4-2-8-1(9-10-2)3(5,6)7/h(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLNRDIDHQSRLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NN1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610940
Record name 3-Bromo-5-(trifluoromethyl)-1H-1,2,4-triazole
Source EPA DSSTox
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Molecular Weight

215.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185320-36-8
Record name 5-Bromo-3-(trifluoromethyl)-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185320-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-(trifluoromethyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-(trifluoromethyl)-1H-1,2,4-triazole
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